molecular formula C4H2ClN3S B6150981 5-amino-3-chloro-1,2-thiazole-4-carbonitrile CAS No. 3889-68-7

5-amino-3-chloro-1,2-thiazole-4-carbonitrile

Cat. No.: B6150981
CAS No.: 3889-68-7
M. Wt: 159.6
InChI Key:
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Description

5-amino-3-chloro-1,2-thiazole-4-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-chloro-1,2-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-aminothiophene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-chloro-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-3-chloro-1,2-thiazole-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-3-chloro-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-chlorothiazole-4-carbonitrile
  • 3-amino-5-chlorothiazole-4-carbonitrile
  • 2-amino-3-chlorothiazole-4-carbonitrile

Uniqueness

5-amino-3-chloro-1,2-thiazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

3889-68-7

Molecular Formula

C4H2ClN3S

Molecular Weight

159.6

Purity

95

Origin of Product

United States

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